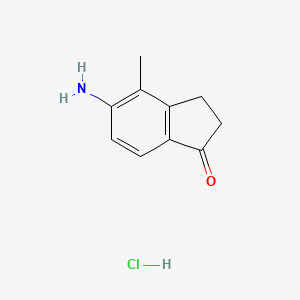

5-amino-4-methyl-2,3-dihydro-1H-inden-1-one hydrochloride

Description

5-Amino-4-methyl-2,3-dihydro-1H-inden-1-one hydrochloride is a substituted indanone derivative featuring an amino group at position 5 and a methyl group at position 4 of the indenone scaffold. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

5-amino-4-methyl-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c1-6-7-3-5-10(12)8(7)2-4-9(6)11;/h2,4H,3,5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTWXLMPKYHJTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC2=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-methyl-2,3-dihydro-1H-inden-1-one hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indene core structure.

Amination: Introduction of the amino group at the 5th position of the indene ring.

Methylation: Addition of a methyl group at the 4th position.

Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.

The reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations. For example, the amination step may require the use of ammonia or an amine derivative, while the methylation step may involve methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-methyl-2,3-dihydro-1H-inden-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

5-amino-4-methyl-2,3-dihydro-1H-inden-1-one hydrochloride serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, leading to the formation of more complex organic compounds. The compound can be utilized in:

- Reactions involving functionalization : The amino group facilitates nucleophilic attacks, while the indene structure allows for electrophilic substitutions.

- Synthesis of pharmaceuticals : It can be modified to develop new drug candidates targeting specific biological pathways.

The synthesis of this compound typically involves controlled reactions with specific reagents under optimized conditions to achieve high yields. For example, a common synthetic route involves treating the compound with ammonium chloride in ethanol at elevated temperatures, yielding significant quantities of the desired product.

Pharmaceutical Development

Research indicates that this compound exhibits potential biological activities. Its applications in pharmaceutical development include:

- Cystic Fibrosis Treatment : The compound has been investigated as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for ion transport in epithelial cells. Compounds similar to this compound have shown promise in improving CFTR function, potentially offering therapeutic benefits for cystic fibrosis patients .

- Anti-inflammatory and Hypotensive Agents : According to patent literature, derivatives of 2,3-dihydro-1H-indene compounds have demonstrated anti-inflammatory properties and are being explored for their hypotensive effects. These compounds may help treat conditions associated with hypoxia and other cardiovascular issues .

Biological Research

The biological interactions of this compound are essential for understanding its mechanism of action:

- Cellular Pathway Modulation : The presence of the amino group allows for hydrogen bonding with proteins or nucleic acids, while the hydrophobic core interacts with lipid membranes or enzyme pockets. This dual interaction can modulate various cellular pathways and influence therapeutic outcomes.

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

Mechanism of Action

The mechanism of action of 5-amino-4-methyl-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the indene core can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Features

Key Observations:

- Substituent Position and Type: The position of amino (e.g., 1-NH₂ in vs. 5-NH₂ in the target compound) significantly alters electronic and steric environments. Methoxy or halogen substituents (Br, Cl) increase molecular weight and may affect toxicity profiles .

- Salt Form : Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug candidates .

- Stereochemistry : Chiral centers, as in (S)-5-bromo-4-methyl analogs, influence binding affinity to biological targets .

Biological Activity

5-Amino-4-methyl-2,3-dihydro-1H-inden-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 197.66 g/mol. The compound features an amino group at the 5-position and a methyl group at the 4-position of the indene ring, which enhances its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino group allows for hydrogen bonding with proteins or nucleic acids, while the hydrophobic indene core can interact with lipid membranes or hydrophobic pockets within enzymes. These interactions can modulate cellular pathways, influencing therapeutic outcomes.

Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial properties . In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer activity . Studies have reported that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, research has shown that treatment with this compound leads to significant reductions in cell viability in breast cancer and leukemia cell lines .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.

- Anticancer Activity : In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant anticancer potential.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 5-amino-2,3-dihydro-1H-inden-1-one | 51135-91-2 | 0.98 |

| 6-amino-2,3-dihydro-1H-inden-1-one | 69975-65-1 | 0.89 |

| (2-Amino-5-methylphenyl)(phenyl)methanone | 17852-28-7 | 0.91 |

| 1-(2-Aminophenyl)ethanone hydrochloride | 25384-14-9 | 0.89 |

The distinct combination of functional groups in this compound imparts unique reactivity and biological activity compared to its analogs.

Q & A

Basic: What synthetic strategies are effective for introducing the amino group in 5-amino-4-methyl-2,3-dihydro-1H-inden-1-one hydrochloride?

Methodological Answer:

The amino group can be introduced via reductive amination or catalytic hydrogenation. For example:

- Reductive Amination : React the ketone precursor (e.g., 4-methyl-2,3-dihydro-1H-inden-1-one) with an ammonia source under hydrogenation conditions. PtO₂ is a robust catalyst for such reductions, as demonstrated in the synthesis of piperidine derivatives .

- Leuckart-Wallach Reaction : This method is effective for converting ketones to amines using ammonium formate or formamide under high-temperature conditions. Optimize solvent (e.g., ethanol or toluene) and reaction time to enhance yield .

- Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during functionalization of the indenone core.

Advanced: How can discrepancies in X-ray crystallographic data during structure determination be resolved?

Methodological Answer:

Discrepancies often arise from twinning, disorder, or poor data resolution. To address these:

- Refinement with SHELXL : Use iterative refinement cycles in SHELXL to model thermal motion and disorder. Adjust occupancy ratios for disordered atoms and apply restraints to bond lengths/angles .

- Twinning Analysis : Employ the TWIN law in SHELX to detect and correct for twinned crystals. Tools like PLATON can validate twinning parameters .

- Visualization with ORTEP-3 : Generate thermal ellipsoid plots to identify anomalous displacement parameters, which may indicate unresolved disorder .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions. DEPT-135 can distinguish CH₃, CH₂, and CH groups. Compare chemical shifts with analogous indenone derivatives .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use a C18 column and acetonitrile/water gradient (e.g., 60:40 v/v) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak ([M+H]⁺) and hydrochloride adducts .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Catalyst Screening : Test alternatives to PtO₂ (e.g., Raney Ni or Pd/C) for hydrogenation steps. Adjust H₂ pressure (1–3 atm) and temperature (25–80°C) to balance reactivity and selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while toluene reduces side reactions in Leuckart-Wallach reactions .

- In Situ Monitoring : Use FTIR or TLC to track reaction progress. For example, monitor the disappearance of the ketone carbonyl peak (~1700 cm⁻¹) .

Basic: What safety protocols are recommended for handling this hydrochloride salt?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .

- Storage : Store in airtight, light-resistant containers with desiccants (e.g., silica gel) at 15–25°C. Avoid exposure to humidity to prevent hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate, collect residues in sealed containers, and dispose of as hazardous waste .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified amino groups (e.g., alkylation, acylation) or methyl group replacement (e.g., halogens, methoxy).

- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition or cell viability). For kinase targets, use fluorescence-based assays (e.g., FAK inhibition as in ).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes. Correlate calculated binding energies (ΔG) with experimental IC₅₀ values .

Advanced: How to address inconsistencies in biological activity data across assay platforms?

Methodological Answer:

- Assay Validation : Confirm cell line viability (e.g., via MTT assay) and compound solubility in assay buffers. Use DMSO controls (<1% v/v) to rule out solvent effects .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for target protein modulation.

- Stability Testing : Perform HPLC analysis post-assay to verify compound integrity under physiological conditions (e.g., pH 7.4, 37°C) .

Basic: What crystallographic parameters should be reported for this compound?

Methodological Answer:

- Unit Cell Dimensions : Include space group, a/b/c lengths, and angles (α/β/γ).

- Refinement Metrics : Report R1, wR2, and goodness-of-fit (GOF). For high-quality data, aim for R1 < 0.05 .

- Data Deposition : Submit CIF files to the Cambridge Structural Database (CSD) with deposition number for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.